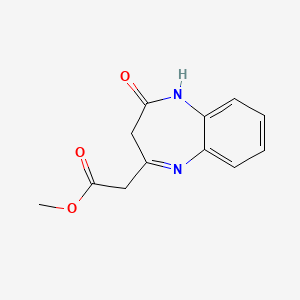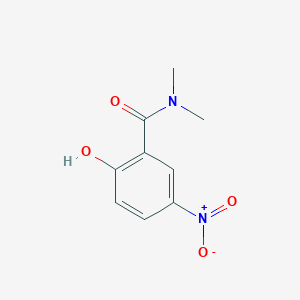
3-hydroxy-4-(hydroxymethyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(hydroxymethyl)phenyl benzoate, also known as HHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HHB is a white crystalline powder with a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol. In
Mecanismo De Acción
3-hydroxy-4-(hydroxymethyl)phenyl benzoate's mechanism of action is based on its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also inhibits the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and reduces the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antimicrobial properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. This compound has also been shown to have a protective effect against UV-induced skin damage and to improve wound healing. Furthermore, this compound has been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-4-(hydroxymethyl)phenyl benzoate's advantages for lab experiments include its low toxicity and high stability. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water and its limited bioavailability.
Direcciones Futuras
There are several future directions for 3-hydroxy-4-(hydroxymethyl)phenyl benzoate research. One potential area of study is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further investigation into its antimicrobial properties and potential use as a sunscreen agent could lead to new applications in the cosmetic industry. Finally, research on the development of more efficient synthesis methods and improving its bioavailability could enhance its potential applications.
Métodos De Síntesis
The synthesis of 3-hydroxy-4-(hydroxymethyl)phenyl benzoate involves the reaction of 3,4-dihydroxybenzaldehyde with benzoyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
3-hydroxy-4-(hydroxymethyl)phenyl benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential use as a sunscreen agent due to its ability to absorb UV radiation.
Propiedades
IUPAC Name |
[3-hydroxy-4-(hydroxymethyl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-9-11-6-7-12(8-13(11)16)18-14(17)10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFIMXGDZYRUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)
![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)



